REACTION_CXSMILES
|
[Mn:1].[Zn:2].[CH2:3]([NH:9][C:10](=[S:12])[S-:11])[CH2:4][NH:5][C:6](=[S:8])[S-:7].C1C2C(N(SC(Cl)(Cl)C(Cl)Cl)C(=O)C2CC=C1)=O>>[CH2:3]([NH:9][C:10]([S-:12])=[S:11])[CH2:4][NH:5][C:6]([S-:8])=[S:7].[CH2:3]([NH:9][C:10]([S-:12])=[S:11])[CH2:4][NH:5][C:6]([S-:8])=[S:7].[Mn+2:1].[Zn+2:2] |f:4.5.6.7|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CNC([S-])=S)NC([S-])=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
N-(1,1,2,2-tetrachloroethylthio)-1,2,3,6-tetrahydrophthalimide as a suspension concentrate
|
Type
|
ADDITION
|
Details
|
containing 480 g
|
Name
|
|
Type
|
|
Smiles
|
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |